molecular formula C17H16F3N3O B258672 1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Numéro de catalogue B258672
Poids moléculaire: 335.32 g/mol
Clé InChI: MNQXQYRMJVDJDQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline, commonly known as CPI, is a novel chemical compound that has been extensively researched for its potential therapeutic applications. CPI belongs to the class of indoline derivatives and has shown promising results in various preclinical studies.

Mécanisme D'action

The mechanism of action of CPI involves the inhibition of various signaling pathways such as PI3K/Akt, MAPK/ERK, and NF-κB. CPI inhibits the phosphorylation of Akt and ERK, which are key regulators of cell survival and proliferation. CPI also inhibits the activation of NF-κB, which is a transcription factor that regulates the expression of various pro-inflammatory cytokines. Additionally, CPI has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CPI has shown various biochemical and physiological effects in preclinical studies. CPI has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. CPI has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, CPI has been shown to reduce oxidative stress and inflammation, which are key factors in the pathogenesis of these disorders.

Avantages Et Limitations Des Expériences En Laboratoire

CPI has several advantages for lab experiments. CPI is easy to synthesize and can be obtained in high yield and purity. CPI has also shown potent activity in various preclinical studies, making it a promising candidate for further development. However, CPI also has some limitations for lab experiments. CPI has poor solubility in aqueous solutions, which can limit its bioavailability and efficacy. Additionally, CPI has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet established.

Orientations Futures

There are several future directions for the research and development of CPI. One direction is to optimize the synthesis method of CPI to improve its bioavailability and efficacy. Another direction is to conduct further preclinical studies to investigate the safety and efficacy of CPI in various diseases. Additionally, clinical trials are needed to evaluate the safety and efficacy of CPI in humans. Finally, the development of CPI derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.

Méthodes De Synthèse

The synthesis of CPI involves the condensation of 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-carboxylic acid with indoline-2,3-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature. The product is then purified by column chromatography to obtain CPI in high yield and purity.

Applications De Recherche Scientifique

CPI has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer, CPI has shown potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. In inflammation, CPI has shown anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In neurological disorders, CPI has shown neuroprotective activity by reducing oxidative stress and inflammation.

Propriétés

Nom du produit

1-{[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}indoline

Formule moléculaire

C17H16F3N3O

Poids moléculaire

335.32 g/mol

Nom IUPAC

2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone

InChI

InChI=1S/C17H16F3N3O/c18-17(19,20)15-9-14(12-5-6-12)23(21-15)10-16(24)22-8-7-11-3-1-2-4-13(11)22/h1-4,9,12H,5-8,10H2

Clé InChI

MNQXQYRMJVDJDQ-UHFFFAOYSA-N

SMILES

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

SMILES canonique

C1CC1C2=CC(=NN2CC(=O)N3CCC4=CC=CC=C43)C(F)(F)F

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.